Evidence 1: BNBD-4 Delivers ≥3-log Reduction of E. coli at 1 μM — BNBD1, BNBD2, and BNBD3 Show Zero Activity at the Same Concentration
In a direct head-to-head comparison of five recombinant bovine β-defensins expressed as GFP-fusion proteins in L. lactis, rBNBD4 reduced the initial concentration of E. coli BW25113 by ≥3 log₁₀ units at a final protein concentration of 1 μM [1]. Under identical assay conditions (10⁶ CFU/mL inoculum, 2 h incubation, 37°C), rBNBD1, rBNBD2, and rBNBD3 displayed no detectable antimicrobial activity relative to the rGFP negative control [1]. rTAP exhibited activity intermediate between rBNBD4 and the inactive BNBDs. Among the neutrophil β-defensins, BNBD4 was the most active peptide tested, a finding consistent with earlier observations that BNBD4 exhibits the strongest antibacterial activity within the BNBD family [1].
| Evidence Dimension | Log reduction of viable E. coli BW25113 |
|---|---|
| Target Compound Data | rBNBD4: ≥3 log₁₀ CFU reduction at 1 μM |
| Comparator Or Baseline | rBNBD1, rBNBD2, rBNBD3: no significant reduction vs. rGFP control at 1 μM; rTAP: moderate reduction |
| Quantified Difference | ≥3 log units for rBNBD4 vs. undetectable activity for rBNBD1/2/3 |
| Conditions | Recombinant proteins at 1 μM, 2 h incubation, 10⁶ CFU/mL E. coli BW25113 initial inoculum, 37°C, drop-plate CFU enumeration |
Why This Matters
For any research or industrial application targeting E. coli killing, procurement of BNBD-4 is mandatory; selecting BNBD1, BNBD2, or BNBD3 at this concentration yields zero antibacterial return on investment.
- [1] Boughanmi Y, Le Roux D, Biron E, Lacasse P, Zhao X, Talbot BG, Gollahon LS, Lacroix M, Fliss I. Exploring the therapeutic potential of recombinant bovine β-defensins for antimicrobial and anti-inflammatory functions in sepsis management. Veterinary Research. 2025 Sep 2;56:173. doi: 10.1186/s13567-025-01601-0. (See Figure 1; Results section: 'rBNBD4 being the most active, reducing the initial concentration of E. coli by ≥ 3 log units'.) View Source
